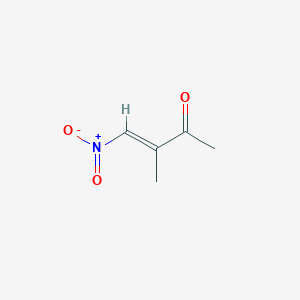
(E)-3-Methyl-4-nitro-3-butene-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Methyl-4-nitro-3-butene-2-one, also known as MNB, is a chemical compound that has been widely used in scientific research. This compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. MNB is a versatile compound that has been used in various fields of research, including organic chemistry, medicinal chemistry, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
(E)-3-Methyl-4-nitro-3-butene-2-one has been used in various fields of scientific research, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, this compound has been used as a starting material for the synthesis of various compounds such as 3-methyl-4-nitro-3-butenoic acid, 3-methyl-4-nitro-3-butanol, and 3-methyl-4-nitro-3-buten-1-ol. In medicinal chemistry, this compound has been used as a scaffold for the design of potential anticancer agents and anti-inflammatory agents. In biochemistry, this compound has been used as a probe for the detection of reactive oxygen species and as a substrate for the study of enzyme kinetics.
Wirkmechanismus
The mechanism of action of (E)-3-Methyl-4-nitro-3-butene-2-one is not fully understood. However, it is known that this compound can undergo nucleophilic addition reactions with various nucleophiles such as thiols, amines, and hydrazines. The resulting adducts can then undergo further reactions such as oxidation, reduction, and cyclization. This compound has also been shown to undergo Michael addition reactions with various electron-rich olefins such as enones and imines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce oxidative stress and DNA damage in various cell lines. This compound has also been shown to inhibit the growth of various cancer cell lines such as HeLa and MCF-7. In vivo studies have shown that this compound can induce hepatotoxicity and nephrotoxicity in rats and mice.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-Methyl-4-nitro-3-butene-2-one has several advantages as a research tool. It is a versatile compound that can be used in various fields of research. This compound is also relatively easy to synthesize and purify. However, this compound has several limitations as well. It is a toxic compound that can cause harm to researchers if not handled properly. This compound is also unstable in aqueous solutions and can undergo hydrolysis or decomposition.
Zukünftige Richtungen
There are several future directions for the research of (E)-3-Methyl-4-nitro-3-butene-2-one. One direction is the development of this compound derivatives with improved pharmacological properties such as increased potency and selectivity. Another direction is the study of the mechanism of action of this compound and its derivatives. The identification of the molecular targets of this compound and its derivatives can lead to the development of new therapeutic agents. Furthermore, the development of new methods for the synthesis of this compound and its derivatives can improve the yield and purity of these compounds. Finally, the study of the toxicity and safety of this compound and its derivatives is essential for their potential use as therapeutic agents.
Synthesemethoden
The synthesis of (E)-3-Methyl-4-nitro-3-butene-2-one involves the reaction of 3-methyl-2-butanone with nitric acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or acetic anhydride. The yield of this compound can be improved by using a higher concentration of nitric acid, a lower temperature, and a longer reaction time. The purity of this compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
149795-00-6 |
|---|---|
Molekularformel |
C5H7NO3 |
Molekulargewicht |
129.11 g/mol |
IUPAC-Name |
(E)-3-methyl-4-nitrobut-3-en-2-one |
InChI |
InChI=1S/C5H7NO3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3/b4-3+ |
InChI-Schlüssel |
HBLOOLAOJAVRTK-ONEGZZNKSA-N |
Isomerische SMILES |
C/C(=C\[N+](=O)[O-])/C(=O)C |
SMILES |
CC(=C[N+](=O)[O-])C(=O)C |
Kanonische SMILES |
CC(=C[N+](=O)[O-])C(=O)C |
Synonyme |
3-Buten-2-one, 3-methyl-4-nitro-, (3E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




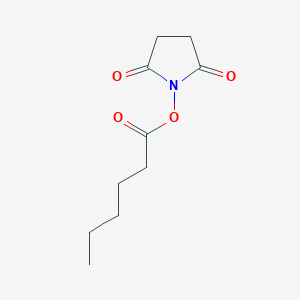
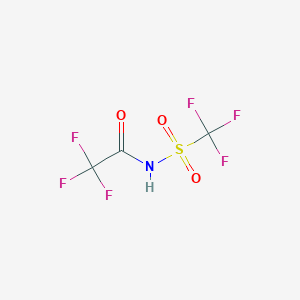
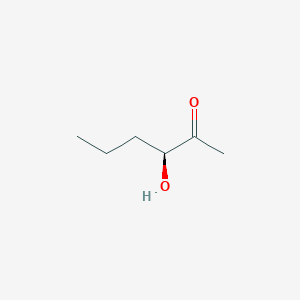

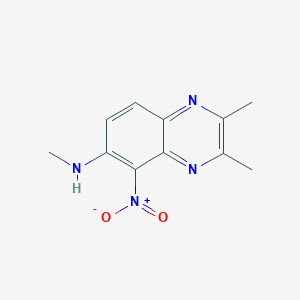
![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)
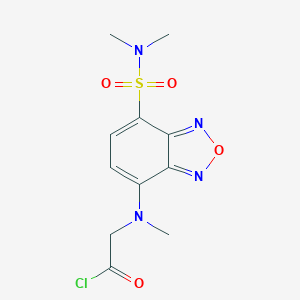
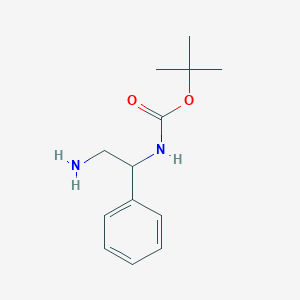
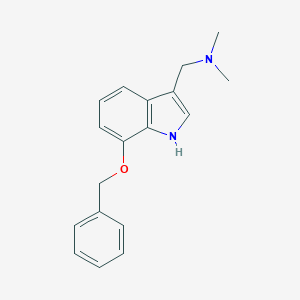
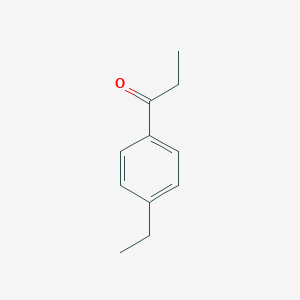
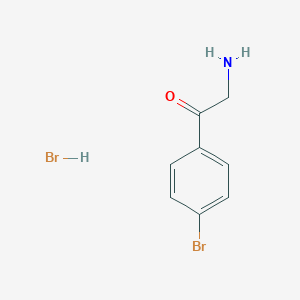
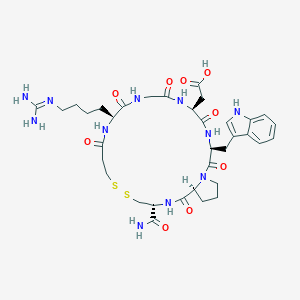
![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)